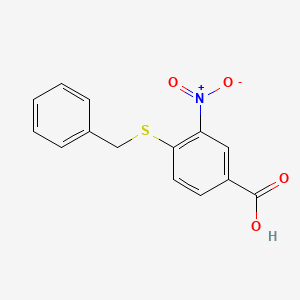
1-(4-Bromophenyl)cycloheptane-1-carboxylic acid
Descripción general
Descripción
“1-(4-Bromophenyl)cycloheptane-1-carboxylic acid” is a chemical compound with the molecular formula C14H17BrO2 . It has a molecular weight of 297.19 g/mol . This compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17BrO2/c15-12-7-5-11(6-8-12)14(13(16)17)9-3-1-2-4-10-14/h5-8H,1-4,9-10H2,(H,16,17) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación
Medicinal Chemistry and Enzyme Inhibition
- The compound, along with its derivatives, has been investigated for its inhibitory effects on carbonic anhydrase isoenzymes. These studies aim to explore its potential in medicinal applications, particularly for conditions where carbonic anhydrase activity is implicated (Boztaş et al., 2015).
Crystallography and Material Science
- In crystallography, derivatives of 1-(4-Bromophenyl)cycloheptane-1-carboxylic acid have been used to study the formation of different structural motifs. The formation of hydrogen-bonded cyclic carboxylic acid dimers and other complex molecular arrangements has been explored, contributing to our understanding of molecular interactions and crystal engineering (Smith & Wermuth, 2012).
Catalysis and Organic Synthesis
- The compound has found applications in catalysis and organic synthesis. For instance, it has been utilized in CuI-catalyzed coupling reactions for the synthesis of complex organic molecules, demonstrating its utility in facilitating intricate chemical transformations (Gan & Ma, 2009).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-(4-bromophenyl)cycloheptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO2/c15-12-7-5-11(6-8-12)14(13(16)17)9-3-1-2-4-10-14/h5-8H,1-4,9-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLSQUFVPDAVGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)cycloheptane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[({[Carboxy(hydroxy)methyl]sulfanyl}methyl)sulfanyl]-2-hydroxyacetic acid](/img/structure/B1517132.png)
![5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517156.png)




![{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine](/img/structure/B1517161.png)




![2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline](/img/structure/B1517168.png)